molecular formula C14H16N2O3S B2916367 N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide CAS No. 324045-07-0

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide

Cat. No.: B2916367
CAS No.: 324045-07-0
M. Wt: 292.35
InChI Key: JHXQMSIJNVPFRN-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline-sulfonamides. This compound is characterized by the presence of a quinoline ring system, a sulfonamide group, and a tetrahydrofuran moiety. Quinoline-sulfonamides are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .

Mechanism of Action

Target of Action

The primary target of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

This compound acts as a modulator of PKM2 . It interacts with PKM2, shifting it between highly active and less active states . This modulation of PKM2 activity can have significant effects on the metabolic processes within the cell .

Biochemical Pathways

The modulation of PKM2 by this compound affects the glycolytic pathway . PKM2 is a key enzyme in this pathway, which is responsible for the conversion of glucose into pyruvate, generating ATP in the process . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and the production of ATP .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The modulation of PKM2 by this compound can have significant effects on the metabolic processes within the cell . In vitro experiments have shown that this compound can reduce the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, it has been found to exhibit more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, hybrid quinoline-sulfonamide complexes have shown promising results in preliminary screenings for their antibacterial and antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its ability to interact with specific molecular targets more effectively compared to other quinoline-sulfonamides .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-2,4-5,7-8,12,16H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXQMSIJNVPFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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